Einecs 303-193-2

Description

Overview of Alkoxysilanes in Advanced Materials Science

Alkoxysilanes are foundational components in modern materials science, prized for their ability to enhance the properties of a wide array of products. archive.org Their primary mechanism involves reacting with moisture to form silanol (B1196071) groups, which then bond with inorganic substrates—such as glass, metals, and mineral fillers—and with each other to create a stable, three-dimensional siloxane network (Si-O-Si). archive.orggetty.edu This process fundamentally alters the interface between materials.

In the realm of coatings, alkoxysilanes are instrumental in improving adhesion, which creates more durable and resilient surfaces for industries like automotive and construction. archive.orggetty.edu When integrated into polymer composites, these compounds act as reinforcing agents. By forming a crosslinked network within the polymer matrix, they significantly boost the material's strength, flexibility, and resistance to environmental degradation. archive.orggetty.edu Furthermore, alkoxysilanes are utilized as surface modifiers to impart specific properties, such as hydrophobicity (water repellency), to materials like concrete and inorganic pigments. google.com Their role extends into nanotechnology, where they are used to modify the surface of nanoparticles, preventing aggregation and improving their dispersion within other materials. thecarycompany.com

Historical Development of Isobutyltrimethoxysilane (B108605) Applications

The development of organosilane applications began in the 1940s, driven by the need to improve the durability of fiberglass-reinforced composites, which were losing strength when exposed to moisture. google.com This early work established the value of organofunctional silanes as coupling agents.

The specific use of alkylalkoxysilanes, the class to which isobutyltrimethoxysilane belongs, gained traction later. In the 1960s and 1970s, research into stone consolidation and the protection of building materials led to the development of silicone-based water repellents. Current time information in Jakarta, ID. Early formulations were often silicone resins, but by the 1970s, lower molecular weight siloxanes and alkylalkoxysilanes emerged as more effective penetrating agents for porous substrates like concrete and stone. Current time information in Jakarta, ID.

While the precise date of its first commercial use is not extensively documented, patents from the late 1980s and early 1990s reference isobutyltrimethoxysilane as a component in aqueous water repellent compositions, indicating its established use by this period. google.com Its application as a non-functional silane (B1218182)—one that modifies surface energy without adding a reactive organic group—made it particularly suitable for imparting hydrophobicity to masonry and other construction materials. verifiedmarketresearch.com Today, isobutyltrimethoxysilane is a widely used chemical in the construction, automotive, and electronics industries as a surface modifier, adhesion promoter, and a key component in sol-gel systems. palmerholland.comthecarycompany.comverifiedmarketresearch.com

Fundamental Chemical Structures and Reactivity Principles of Isobutyltrimethoxysilane

The chemical identity of Isobutyltrimethoxysilane is defined by its molecular structure, which consists of a central silicon atom bonded to one isobutyl group ((CH₃)₂CHCH₂) and three methoxy (B1213986) groups (OCH₃). thecarycompany.com This structure is key to its functionality. The stable silicon-carbon bond anchors the isobutyl group, while the silicon-oxygen bonds of the methoxy groups provide the sites for chemical reaction. palmerholland.com

| Identifier | Value |

|---|---|

| EINECS Number | 303-193-2 |

| CAS Number | 18395-30-7 nih.gov |

| Molecular Formula | C₇H₁₈O₃Si nih.gov |

| Molecular Weight | 178.30 g/mol nih.gov |

| IUPAC Name | trimethoxy(2-methylpropyl)silane nih.gov |

The reactivity of isobutyltrimethoxysilane is governed by a two-step process: hydrolysis and condensation. palmerholland.com

Hydrolysis: In the presence of water, the methoxy groups (Si-OCH₃) are cleaved and replaced by hydroxyl groups, forming reactive silanols (Si-OH) and releasing methanol (B129727) as a byproduct. palmerholland.comevonik.comevonik.com This reaction can be catalyzed by either acids or bases. evonik.com

Reaction: (CH₃)₂CHCH₂Si(OCH₃)₃ + 3H₂O → (CH₃)₂CHCH₂Si(OH)₃ + 3CH₃OH

Condensation: The newly formed silanols are highly reactive and will condense with other silanols or with hydroxyl groups present on the surface of inorganic substrates (like glass, metal oxides, or minerals). palmerholland.comthecarycompany.com This reaction forms stable, durable siloxane bonds (Si-O-Si) and releases water. palmerholland.com

Reaction: 2 (CH₃)₂CHCH₂Si(OH)₃ → ((CH₃)₂CHCH₂SiO₁.₅)₂ + 3H₂O

This dual reactivity allows the molecule to first activate in the presence of moisture and then covalently bond to inorganic surfaces and crosslink with itself, creating a durable, hydrophobic layer. thecarycompany.comevonik.com

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, clear liquid | chemicalbook.com |

| Boiling Point | 154 °C | chemicalbook.com |

| Density | 0.93 g/mL at 25 °C | chemicalbook.com |

| Flash Point | 27 °C | chemicalbook.com |

| Solubility | Soluble in organic solvents; insoluble in water | thecarycompany.com |

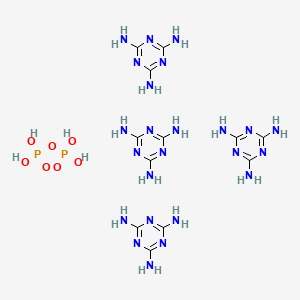

Properties

CAS No. |

94159-17-8 |

|---|---|

Molecular Formula |

C12H28N24O7P2 |

Molecular Weight |

682.46 g/mol |

IUPAC Name |

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/4C3H6N6.H4O7P2/c4*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h4*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |

InChI Key |

UDDSMXIMOQWORT-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyltrimethoxysilane and Its Derivatives

Established Synthetic Pathways and Industrial Production

The industrial production of isobutyltrimethoxysilane (B108605) and similar organosilanes primarily relies on a few well-established methods that have been optimized for efficiency and yield. These include the Direct Process (or Rochow Reaction), hydrosilylation, and the Grignard reaction.

Direct Process (Rochow Reaction) A cornerstone of industrial organosilane production is the Direct Synthesis, also known as the Rochow Reaction. google.com This process involves the direct reaction of elemental silicon with an alcohol in the presence of a copper catalyst. google.commdpi.com For trialkoxysilanes, this synthesis is typically carried out in slurry reactors where catalytically-activated silicon particles are suspended in a high-boiling solvent and react with an alcohol at elevated temperatures. google.com The resulting trialkoxysilane product, such as isobutyltrimethoxysilane, is then recovered via distillation. google.com This method is a leading industrial route for producing large volumes of alkoxysilanes. mdpi.com

Hydrosilylation Hydrosilylation is another fundamental process for forming silicon-carbon bonds. gelest.com This reaction involves the addition of a hydrosilane (containing a Si-H bond) across a carbon-carbon multiple bond, such as that in an alkene. cfsilicones.comscientificspectator.com In a traditional pathway for a related compound, isobutyltriethoxysilane (B103999), isobutene is reacted with trichlorosilane (B8805176) through a hydrosilylation reaction, followed by an esterification step with ethanol (B145695). google.com This method, however, can require high temperatures, high pressures, and expensive catalysts like chloroplatinic acid. google.com Transition metal complexes, particularly those involving platinum group metals, are commonly used to catalyze this reaction. scientificspectator.com

Grignard Reaction Historically, the Grignard reaction was the first practical method for synthesizing organosilanes and formed the basis for modern organosilane chemistry. gelest.com The process involves the reaction of an organomagnesium halide, known as a Grignard reagent, with a silane (B1218182) precursor. wisc.edubyjus.com To produce isobutyltrimethoxysilane, this would typically involve reacting isobutylmagnesium bromide with a silicon compound such as tetramethoxysilane (B109134). While exceptionally versatile, the Grignard reaction has been largely supplanted in large-scale industrial production by the more efficient Direct Process and hydrosilylation. gelest.com

Table 1: Comparison of Established Synthetic Pathways

| Synthetic Pathway | Key Reactants | Typical Catalyst | Primary Advantages | Common Drawbacks |

|---|---|---|---|---|

| Direct Process (Rochow) | Silicon, Alcohol (e.g., Methanol) | Copper (Cu) | High efficiency, suitable for large scale. google.commdpi.com | Requires elevated temperatures. google.com |

| Hydrosilylation | Alkene (e.g., Isobutene), Hydrosilane (e.g., Trichlorosilane) | Platinum-group metals (e.g., Chloroplatinic acid). scientificspectator.comgoogle.com | Versatile for C-Si bond formation. scientificspectator.com | Can require high pressure/temperature and expensive catalysts. google.com |

| Grignard Reaction | Organic Halide, Magnesium, Silane Precursor | None (reagent-based) | High versatility, foundational method. gelest.com | Often less efficient for industrial scale compared to other methods; requires strict anhydrous conditions. gelest.comchemguide.co.uk |

Novel Approaches in Organosilane Synthesis

Research into organosilane synthesis continues to evolve, with a focus on improving efficiency, reducing environmental impact, and creating materials with unique properties.

A notable development is the creation of synthetic routes that operate under milder conditions. For instance, a method for producing the related compound isobutyltriethoxysilane has been developed that proceeds at normal atmospheric temperature and pressure. google.com This process uses an active metal and 2-halogenopropane, thereby avoiding the high energy consumption and expensive catalysts associated with traditional hydrosilylation. google.com

The sol-gel process represents another innovative approach, primarily used for creating hybrid materials and coatings. sciforum.netresearchgate.net In this method, precursors like isobutyltriethoxysilane undergo hydrolysis and condensation to form a stable network or matrix. sciforum.netresearchgate.net This technique is advantageous for its low-temperature requirements and its ability to produce high-purity, waste-free materials, often for specialized applications like encapsulating biological agents or creating composite emulsions. sciforum.netscispace.com

Emerging trends also point towards more sustainable practices. The use of supercritical carbon dioxide (scCO2) as a solvent for silanization reactions is being explored as a "clean technology" to replace volatile organic solvents. upc.edu Additionally, the concept of "smart synthesis" aims to design processes that use less toxic, metal-free organocatalysts and consolidate multi-step reactions into a single step, significantly reducing chemical waste. asiaresearchnews.com

Catalytic Systems and Reaction Conditions in Isobutyltrimethoxysilane Production

The choice of catalyst and reaction conditions is critical to the efficiency and selectivity of isobutyltrimethoxysilane synthesis.

In hydrosilylation reactions , catalysts are typically based on platinum-group metals like platinum, palladium, and rhodium. scientificspectator.comgoogleapis.com While homogeneous catalysts like chloroplatinic acid have been traditionally used, they suffer from high cost and difficulty in recycling. google.comresearchgate.net To address this, novel heterogeneous catalysts are being developed. One such example is a recyclable catalyst created by loading platinum ions onto a modified metal-organic framework (TPA-MIL-88), which demonstrates high catalytic activity and stability. researchgate.netacs.org

The Grignard reaction does not require an external catalyst but is highly sensitive to reaction conditions. The synthesis must be conducted in a completely anhydrous (dry) environment, as the Grignard reagent readily reacts with water. chemguide.co.uk Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the reaction to proceed successfully. gelest.comchemguide.co.uk

Table 2: Catalysts and Conditions for Synthesis

| Synthesis Method | Catalyst System | Key Reaction Conditions |

|---|---|---|

| Direct Process | Copper (Cu) based; may include cyanide promoters (e.g., CuCN). google.com | Elevated temperature, slurry reactor. google.com |

| Hydrosilylation | Platinum-group metals (Pt, Pd, Rh); homogeneous or heterogeneous systems. googleapis.comacs.org | Varies; can require high temperature/pressure with traditional catalysts. google.com |

| Grignard Reaction | None (reagent-driven). | Strict anhydrous (dry) conditions; ether-based solvents (e.g., Diethyl ether, THF). gelest.comchemguide.co.uk |

Purification and Process Optimization Techniques for High Purity Isobutyltrimethoxysilane

Achieving high purity is essential for many applications of isobutyltrimethoxysilane, such as in electronics and for sol-gel precursors. osisilicones.comchemicalbook.com

Fractional distillation is the primary method for purifying liquid organosilanes. For the closely related isobutyltriethoxysilane, vacuum distillation is employed to isolate the high-purity product by collecting the fraction that boils at a specific temperature and pressure (e.g., 68–71 °C at 3 kPa), achieving high productivity. google.com Isobutyltrimethoxysilane has a boiling point of 154 °C at atmospheric pressure, which is a key parameter for its purification by distillation. alfa-chemistry.comchemicalbook.com

Furthermore, the sol-gel method is inherently a high-purity process. Because it is often a waste-free method that does not require subsequent washing stages, it can yield materials of very high purity directly from the synthesis. scispace.com

Reaction Mechanisms and Kinetic Studies of Isobutyltrimethoxysilane

Hydrolysis Pathways and Kinetics in Aqueous and Non-Aqueous Environments

The initial step in the reaction of isobutyltrimethoxysilane (B108605) is the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either acids or bases. gelest.com In the presence of water, even in trace amounts such as atmospheric moisture, hydrolysis is initiated. lanyasilane.de

The general hydrolysis reaction proceeds as follows: (CH₃)₂CHCH₂Si(OCH₃)₃ + 3H₂O → (CH₃)₂CHCH₂Si(OH)₃ + 3CH₃OH

Key research findings on hydrolysis include:

Catalysis: Acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis. gelest.com The reaction under neutral pH conditions is generally very slow. researchgate.net

Stepwise Reaction: The hydrolysis of the three methoxy groups occurs in a stepwise manner. The rate of hydrolysis for each successive group is typically slower than the previous one due to steric hindrance and electronic effects. gelest.com

Steric Effects: The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups. For instance, methoxysilanes hydrolyze approximately 6 to 10 times faster than their ethoxy counterparts. gelest.com Isobutyltrimethoxysilane, specifically, hydrolyzes 7.7 times faster than its ethoxy analog. gelest.com

Solvent Effects: While hydrolysis is fundamentally a reaction with water, it can be carried out in organic solvents that contain water. The type of solvent can influence the reaction rates. nih.gov Isobutyltrimethoxysilane is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but not in water. guidechem.com

The following table summarizes the relative hydrolysis rates of different alkoxy groups.

| Alkoxy Group | Relative Rate |

|---|---|

| Methoxy (CH₃O-) | Fastest |

| Ethoxy (C₂H₅O-) | Slower |

| Propoxy (C₃H₇O-) | Slowest |

Condensation Mechanisms and Oligomerization Processes

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions with other silanols or unreacted methoxy groups. gelest.com This process results in the formation of siloxane bonds (Si-O-Si) and the elimination of water or methanol (B129727), leading to the formation of oligomers.

The two primary condensation reactions are:

Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

Key research findings on condensation and oligomerization include:

Catalyst Influence: The same catalysts that promote hydrolysis, such as acids and bases, also accelerate condensation. gelest.com Dibutyltin (B87310) dilaurate and dibutyltin dioctoate are common catalysts for condensation curing. uni-wuppertal.de

Reaction Competition: Hydrolysis and condensation are competing and often simultaneous reactions. The relative rates determine the structure of the resulting oligomers. gelest.com

Oligomer Structure: Under acidic conditions, which favor hydrolysis, the resulting silanols can be relatively stable, leading to more linear, less branched oligomers. researchgate.net Conversely, basic conditions tend to favor condensation, resulting in more compact, highly branched, or cyclic structures.

Thermal Effects: Thermal treatment can also induce condensation. For example, hepta(isobutyl)trisilanol undergoes dehydrative condensation at temperatures between 150–210 °C. nih.gov

Crosslinking Reactions and Polymerization Dynamics of Siloxane Networks

As condensation and oligomerization continue, the growing chains and branched structures begin to link together, a process known as crosslinking. This leads to the formation of a three-dimensional siloxane polymer network. researchgate.net This network structure is responsible for the final properties of the material, such as improved adhesion and durability in coatings and adhesives. guidechem.com

Key aspects of crosslinking and polymerization dynamics include:

Network Formation: The trifunctionality of isobutyltrimethoxysilane (having three reactive methoxy groups) allows for the formation of a dense, crosslinked network.

Catalyst Systems: Different catalyst systems are employed to control the curing process. For instance, platinum complexes are used for addition curing systems, while tin catalysts are used for condensation curing. uni-wuppertal.de

Property Enhancement: The resulting siloxane network provides enhanced mechanical properties, thermal stability, and adhesion to various substrates. guidechem.comgelest.com

Influence of Environmental Factors on Reaction Progression and Material Formation

The progression of hydrolysis, condensation, and ultimately the properties of the final material are significantly influenced by various environmental factors.

Key environmental factors include:

pH: The pH of the reaction medium is a critical factor. Acidic conditions generally accelerate hydrolysis while slowing condensation, whereas basic conditions have the opposite effect. researchgate.net An alkaline environment, such as that found in new concrete, can catalyze the reaction and speed up the formation of a hydrophobic surface. lanyasilane.de

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions by providing the necessary activation energy. nih.govmdpi.com However, excessive heat can also lead to different reaction pathways and potentially degrade the polymer. fiveable.me

Water Concentration: The amount of available water affects the extent and rate of hydrolysis. In environments with limited moisture, the reactions will proceed more slowly. lanyasilane.de

Catalyst Type and Concentration: The choice of catalyst and its concentration can be used to precisely control the reaction kinetics, allowing for the tailoring of the final material's properties. uni-wuppertal.de

The table below illustrates the general effect of pH on the primary reaction rates.

| Condition | Hydrolysis Rate | Condensation Rate |

|---|---|---|

| Acidic (pH < 7) | Fast | Slow |

| Neutral (pH ≈ 7) | Very Slow | Slow |

| Basic (pH > 7) | Slow | Fast |

Computational Modeling of Reaction Intermediates and Transition States in Silane (B1218182) Reactivity

Computational modeling has become an invaluable tool for understanding the complex reaction mechanisms of silanes at a molecular level. numberanalytics.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights into reaction pathways, intermediates, and transition states that are difficult to observe experimentally. crc1333.devscht.cz

Applications of computational modeling in this field include:

Mechanism Elucidation: Computational studies help to confirm the stepwise nature of hydrolysis and condensation and to identify the most likely reaction pathways under different catalytic conditions. colab.ws

Energy Barrier Calculation: These models can calculate the activation energies for various reaction steps, providing a quantitative understanding of the reaction kinetics.

Intermediate and Transition State Geometry: Modeling allows for the visualization and analysis of the three-dimensional structures of transient species, such as protonated silanes in acid-catalyzed hydrolysis or pentacoordinate silicon intermediates in base-catalyzed reactions.

Monomer Selection: Computational methods can be used to screen different functional silane monomers and predict their interaction energies with substrates, aiding in the rational design of materials with specific binding properties. researchgate.net

Advanced Spectroscopic and Morphological Characterization Techniques in Isobutyltrimethoxysilane Research

Spectroscopic Analysis for Structural Elucidation and Functionalization

Spectroscopic methods are indispensable for probing the molecular and electronic structure of isobutyltrimethoxysilane (B108605) and the materials derived from it. These techniques provide detailed information on atomic connectivity, functional groups, surface chemistry, and optical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of organosilanes like IBTMS. primescholars.comwikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of silicon (²⁹Si NMR) and hydrogen (¹H NMR) atoms within the molecule.

In the context of IBTMS research, ²⁹Si NMR is particularly valuable for tracking the hydrolysis and condensation reactions that are fundamental to the formation of polysiloxane networks. The chemical shifts in ²⁹Si NMR spectra can distinguish between the initial monomeric silane (B1218182) and various condensed species (e.g., dimers, trimers, and higher-order oligomers). For instance, studies on the hydrolyzate of isobutyltrimethoxysilane have utilized ²⁹Si NMR to identify the formation of different silsesquioxane cages. rsc.org

¹H NMR complements this by providing detailed information about the organic (isobutyl) part of the molecule, confirming its integrity throughout chemical processes. chemicalbook.com The integration and splitting patterns of the proton signals can verify the structure and purity of the initial IBTMS monomer.

Table 1: Representative NMR Data for Silane Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Information Gleaned |

|---|---|---|---|

| ²⁹Si | Monomeric IBTMS | Varies | Initial state of the silane before reaction. |

| ²⁹Si | Hydrolyzed IBTMS | Varies | Formation of silanol (B1196071) groups (Si-OH). |

| ²⁹Si | Condensed IBTMS | -70 to -80 | Presence of Si-O-Si linkages in oligomers and polymers. rsc.org |

| ¹H | IBTMS | 0.6 to 1.9 | Signals corresponding to the isobutyl group protons. chemicalbook.com |

| ¹H | IBTMS | ~3.5 | Signal for the methoxy (B1213986) group protons. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Bond Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the chemical bonds within a molecule. They are instrumental in identifying functional groups and monitoring chemical reactions involving IBTMS.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In IBTMS and its derivatives, FTIR can identify key vibrational bands:

Si-O-Si stretching: Typically observed in the range of 1000-1110 cm⁻¹, indicating the formation of a siloxane network through condensation. mdpi.comcambridge.org

Si-O-C stretching: Associated with the methoxy groups of the unhydrolyzed silane.

C-H stretching and bending: Corresponding to the isobutyl group. industrialchemicals.gov.au

O-H stretching: A broad band around 3200-3600 cm⁻¹ appears upon hydrolysis, indicating the presence of silanol (Si-OH) groups. cambridge.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and is useful for analyzing the siloxane backbone and the organic side chains in IBTMS-derived materials. Both techniques are frequently used to confirm the successful incorporation of IBTMS into composite materials and the chemical changes occurring during curing or aging processes. semanticscholar.orgresearchgate.net

Table 2: Key Vibrational Frequencies for IBTMS and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| Si-O-Si stretching | 1000-1110 | FTIR | Formation of polysiloxane network. mdpi.comcambridge.org |

| Si-C deformation | ~1270 | FTIR | Presence of the silicon-carbon bond from the isobutyl group. mdpi.com |

| C-H stretching | 2800-3000 | FTIR | Confirms the presence of the isobutyl group. industrialchemicals.gov.au |

| O-H stretching | 3200-3600 | FTIR | Indicates hydrolysis and formation of silanol groups. cambridge.org |

| Si-O-Si, Si-OH | 950-560 | Raman | Analysis of the inorganic network structure. semanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comthermofisher.com XPS is crucial for analyzing the top 1 to 10 nanometers of IBTMS-derived coatings and films. materialinterface.comcarleton.edu

In IBTMS research, XPS is used to:

Determine Elemental Composition: Quantify the amounts of silicon, oxygen, and carbon on a surface, confirming the presence and distribution of the silane coating.

Analyze Chemical States: The binding energies of the Si 2p, O 1s, and C 1s photoelectrons provide information about their chemical bonding. For example, high-resolution scans of the Si 2p region can distinguish between Si-C bonds in the isobutyl group and Si-O bonds in the siloxane network. cambridge.org Similarly, the O 1s spectrum can differentiate between Si-O-Si, Si-OH, and C-O species. cambridge.org

Depth Profiling: When combined with ion sputtering, XPS can provide elemental composition as a function of depth, which is useful for determining the thickness and uniformity of thin films derived from IBTMS. materialinterface.com

Studies have successfully used XPS to characterize the surface of materials functionalized with IBTMS, confirming the covalent attachment of the silane and analyzing the resulting surface chemistry. cambridge.orgd-nb.info

Table 3: Representative XPS Binding Energies for IBTMS-Modified Surfaces

| Element (Core Level) | Binding Energy (eV) | Chemical State Assignment |

|---|---|---|

| Si 2p | ~102.5 | C-Si bond. cambridge.org |

| Si 2p | ~103 | Si-O bond. cambridge.org |

| O 1s | ~531 | C-O bond. cambridge.org |

| O 1s | ~532 | Si-O-Si bond. cambridge.org |

| O 1s | ~532.5 | O-H bond. cambridge.org |

| O 1s | ~533.5 | Si-OH bond. cambridge.org |

| C 1s | ~284.5 | C-C bond. cambridge.org |

| C 1s | ~287 | C-O bond. cambridge.org |

Mass Spectrometry (MS) and Time-of-Flight Mass Spectrometry (TOF-MS) in Oligomer and Polymer Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. iyte.edu.tr It is a powerful tool for characterizing the oligomeric species formed during the initial stages of IBTMS polymerization. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly well-suited for the analysis of synthetic polymers. jeol.commdpi.com

In the study of IBTMS, MS can:

Identify Oligomers: Detect and identify the molecular weights of dimers, trimers, and larger oligomers formed through hydrolysis and condensation reactions. google.com

Elucidate Polymer Structure: High-resolution MS can provide information about the end groups and repeating units of the polysiloxane chains, helping to understand the polymerization mechanism. iyte.edu.tr

Analyze Complex Mixtures: MS can separate and identify the various species present in the complex mixtures that often result from sol-gel processes involving IBTMS. google.com

The combination of MS with other techniques, such as gas chromatography (GC-MS), allows for the detailed analysis of volatile products and reaction intermediates. google.com

UV-Visible Spectroscopy for Optical Properties of Derived Films

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of ultraviolet and visible light by a sample. researchgate.netpodhikaiscientific.com This technique is primarily used to characterize the optical properties of thin films and coatings prepared from IBTMS. While IBTMS itself does not have strong absorption in the UV-Vis range, the resulting films can have specific optical characteristics depending on their composition and morphology.

Applications of UV-Vis spectroscopy in IBTMS research include:

Transparency Measurement: Assessing the transparency of protective or anti-reflective coatings in the visible region. Studies have shown that composite films incorporating IBTMS can exhibit high optical transparency. researchgate.net

Band Gap Determination: For semiconductor or composite films, the optical band gap can be calculated from the absorption edge in the UV-Vis spectrum. shu.ac.uk

Monitoring Film Formation and Stability: Changes in the UV-Vis spectrum can be used to monitor the growth or degradation of thin films over time. shu.ac.uk

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the surface topography and internal structure of materials derived from isobutyltrimethoxysilane. These methods provide direct, high-resolution images of coatings and composite materials, offering insights into their physical form and the distribution of their components. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly employed to study the morphology of IBTMS-based materials at the micro- and nanoscale. cambridge.orgmdpi.comtudelft.nl

Scanning Electron Microscopy (SEM) for Surface Topography and Film Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. researchgate.net It produces images of a sample by scanning the surface with a focused beam of electrons. The interaction of these electrons with the atoms of the sample generates various signals that contain information about the surface's composition and topography. researchgate.net

In the context of Isobutyltrimethoxysilane research, SEM is instrumental in evaluating the morphology of films and coatings. For instance, when Isobutyltrimethoxysilane is used as a co-precursor with tetramethoxysilane (B109134) in the sol-gel process to create superhydrophobic silica (B1680970) coatings, SEM analysis reveals the resulting surface structure. tedpella.com Studies have shown that the incorporation of Isobutyltrimethoxysilane can lead to the formation of surfaces composed of globules, typically 20–50 nm in diameter, which are surrounded by a network of submicron-sized pores. This hierarchical roughness at both the nanoscale and submicron scale is a key factor in achieving superhydrophobicity.

Furthermore, SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, is used to examine the surface of various substrates modified with silane coupling agents, including Isobutyltrimethoxysilane. This allows for the characterization of the elemental composition and the morphology of functionalized surfaces, such as modified clay or pulp fibers. tedpella.commdpi.com For example, in the study of functionalized bentonite (B74815) clay, SEM analysis showed distinct exfoliation of stacked clay layers after modification with silane. mdpi.com

The insights gained from SEM are crucial for correlating the surface morphology of Isobutyltrimethoxysilane-modified materials with their functional properties, such as hydrophobicity and adhesion. The ability to observe the fine details of the surface structure helps in understanding how the silane alters the substrate and in optimizing the formulation and application process for desired performance.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable analytical technique for visualizing the internal nanostructure of materials with atomic-scale resolution. cnr.it Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick) to form an image. mdpi.com This allows for the detailed investigation of the size, shape, and distribution of nanoparticles, as well as the internal structure of thin films and composite materials. cnr.itnumberanalytics.com

In research involving Isobutyltrimethoxysilane, TEM is employed to characterize the nanostructure of materials synthesized using this silane as a precursor or modifier. For example, in the development of hybrid sol-gel coatings, TEM analysis can be used to observe the morphology of the resulting materials. While specific studies focusing solely on the TEM analysis of pure Isobutyltrimethoxysilane films are not abundant, the technique is frequently applied to silica nanoparticles and coatings that have been surface-modified with various silanes, including those with structures analogous to Isobutyltrimethoxysilane.

For instance, TEM has been used to confirm the size and morphology of synthesized silica nanoparticles that are subsequently functionalized with silanes to create superhydrophobic surfaces. In such studies, TEM images reveal the uniform spherical shape of the silica nanoparticles, with average diameters often in the range of 25-35 nm. When these nanoparticles are incorporated into a coating matrix, TEM can provide cross-sectional views to assess the coating thickness and the dispersion of the nanoparticles within the matrix.

The high-resolution imaging capabilities of TEM, including techniques like High-Resolution TEM (HRTEM), also allow for the examination of the crystalline structure of materials. In the context of silane-modified materials, TEM combined with Selected Area Electron Diffraction (SAED) can confirm the amorphous or crystalline nature of the structures formed. This level of nanostructural detail is critical for understanding how the incorporation of Isobutyltrimethoxysilane influences the fundamental structure of the material, which in turn dictates its macroscopic properties.

Surface Energy and Wetting Behavior Characterization (e.g., Contact Angle Measurements)

The characterization of surface energy and wetting behavior is fundamental to understanding the performance of materials modified with Isobutyltrimethoxysilane, particularly in applications requiring hydrophobicity. researchgate.net The primary method for quantifying wettability is the measurement of the contact angle (θ), which is the angle formed between a liquid droplet and a solid surface at the three-phase contact point.

A low contact angle (<90°) indicates good wetting (hydrophilic surface), while a high contact angle (>90°) signifies poor wetting (hydrophobic surface). Surfaces with a water contact angle greater than 150° are classified as superhydrophobic. The contact angle is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases, as described by Young's equation.

Isobutyltrimethoxysilane is known to impart hydrophobicity to surfaces. tedpella.com When incorporated into coatings, the isobutyl groups present a low-energy surface to the environment, reducing the surface's affinity for water. tedpella.com Contact angle measurements are therefore a direct and quantitative way to assess the effectiveness of Isobutyltrimethoxysilane in modifying surface properties.

In research, the static contact angle is commonly measured using the sessile drop method, where an image of a liquid droplet on the surface is analyzed. Dynamic contact angles, including the advancing and receding angles, can also be measured to understand contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity. A low sliding angle, often measured using the tilting method, is another key characteristic of superhydrophobic surfaces, indicating the ease with which water droplets roll off.

Several studies have reported significant increases in water contact angles on various substrates after treatment with Isobutyltrimethoxysilane or its derivatives. For example, the incorporation of Isobutyltrimethoxysilane into silica layers has been shown to produce superhydrophobic surfaces with water contact angles ranging from 165° to 170°. In another study, modifying a surface with n-octyltrimethoxysilane, an alkylsilane similar to Isobutyltrimethoxysilane, increased the water contact angle to 96°, and further modification with a perfluoroalkyl silane resulted in a superhydrophobic surface with a contact angle of 154°.

The following table summarizes findings on contact angle measurements from studies involving silane-modified surfaces:

| Material/Coating | Substrate | Water Contact Angle (°) | Reference |

| Silica with Isobutyltrimethoxysilane | - | 165-170 | |

| SiO₂ + n-octyltrimethoxysilane | Aluminum Alloy | 96 | |

| SiO₂ + perfluoroalkyl silane | Aluminum Alloy | 154 | |

| Ettringite (AFt) | - | 9.8 | |

| IBTS-modified AFt | - | Inhibited wetting | |

| IBTS/GO-modified AFt | - | Significantly restricted wetting |

Table created by the user based on data from the provided search results.

These measurements are crucial for developing and optimizing hydrophobic and self-cleaning surfaces for a wide range of applications, from protective coatings on buildings to anti-fouling surfaces. researchgate.net

Applications and Functionalization of Isobutyltrimethoxysilane in Advanced Materials Engineering

Surface Modification and Interface Engineering

Surface modification and interface engineering are critical fields in materials science that focus on tailoring the outermost layer of a material to achieve desired properties without altering the bulk characteristics. Isobutyltrimethoxysilane (B108605) is extensively used in this domain to impart specific functionalities such as improved adhesion, water repellency, and resistance to environmental degradation. gelest.commdpi.commdpi.com The compound's ability to form durable chemical bonds with inorganic substrates while presenting an organic-compatible or functional interface makes it an invaluable tool for engineers and scientists. dow.com

The ability to effectively bond dissimilar materials is crucial in industries like automotive, construction, and electronics. github.comzeon.co.jp Isobutyltrimethoxysilane functions as a silane (B1218182) coupling agent, creating a molecular bridge at the interface between inorganic substrates and organic polymers. github.comosisilicones.comdow.com The methoxy (B1213986) groups on the silane hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic materials like glass, metal, or ceramics, forming strong, covalent oxane bonds (Si-O-Substrate). osisilicones.comdow.com Simultaneously, the non-reactive isobutyl group provides compatibility and entanglement with the organic polymer matrix of an adhesive, sealant, or coating. osisilicones.com

This dual reactivity significantly enhances the adhesion and durability of the bond, improving resistance to moisture and other environmental factors that would typically degrade the interface. dow.com Silanes can be incorporated into a formulation as an additive or applied as a primer to the inorganic surface before the application of a coating or adhesive. evonik.com The use of organofunctional silanes is essential for ensuring the longevity and performance of multi-material systems, where they can improve mechanical properties and prevent delamination. evonik.comevonik.com

Table 1: Benefits of Silane Adhesion Promoters in Multi-Material Systems

| Benefit | Description | Relevant Industries |

| Enhanced Adhesion | Creates strong covalent bonds between inorganic substrates and organic polymers, improving bond strength. dow.comevonik.com | Construction, Automotive, Electronics, Coatings |

| Improved Durability | Increases resistance to environmental degradation, particularly under humid conditions, extending product service life. github.comevonik.com | Automotive, Marine, Aerospace, Construction |

| Increased Mechanical Strength | Enhances the overall mechanical performance of composites and adhesive joints. gelest.com | Composites, Adhesives, Sealants |

| Versatility | Effective for a wide range of substrates (glass, metals, ceramics) and polymers (epoxies, polyurethanes, acrylates). dow.comevonik.com | General Manufacturing, Adhesives, Coatings |

| Cost-Effectiveness | Small quantities (typically 1-5% of the formulation) are sufficient to achieve significant performance improvements. evonik.com | Paints, Coatings, Adhesives |

Isobutyltrimethoxysilane is widely employed to render surfaces hydrophobic, or water-repellent. made-in-china.com This effect is attributed to the low surface energy of the isobutyl groups. researchgate.nettandfonline.com When applied to a substrate, the silane chemically bonds to the surface, orienting the hydrophobic isobutyl groups outwards, which in turn dramatically increases the water contact angle.

A key application lies in the creation of superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles often exceeding 150° and low roll-off angles. scirp.org Such surfaces are typically created by combining a low surface energy chemical treatment with a specific surface micro/nanostructure. researchgate.net In the sol-gel process, isobutyltrimethoxysilane is often used as a co-precursor with silica-forming agents like tetramethoxysilane (B109134) (TMOS) or tetraethyl orthosilicate (B98303) (TEOS). researchgate.netnih.gov This process creates a rough, nanostructured silica (B1680970) layer that is functionalized with hydrophobic isobutyl groups, resulting in a stable superhydrophobic surface. researchgate.netscirp.org These coatings have shown improved thermal and UV stability compared to some polymer-based superhydrophobic surfaces. researchgate.netnih.gov

Table 2: Research Findings on Hydrophobization using Isobutyl-Silanes

| Precursors | Substrate | Key Finding | Resulting Property | Reference |

| Tetramethoxysilane, Isobutyltrimethoxysilane | Glass | Combination of sol-gel roughness and isobutyl group hydrophobicity created a superhydrophobic surface. | Water contact angle >160°, enhanced UV and thermal stability. | researchgate.net, nih.gov |

| Isobutyltrimethoxysilane | General (e.g., mineral fillers, glass) | Can be used as a surface modifier to generate hydrophobicity. | Treated substrates become hydrophobic while retaining their original appearance. | made-in-china.com |

| Isobutyltriethoxysilane (B103999) | Cotton Fabric | Imparted superhydrophobicity to hydrophilic cotton fabric. | Achieved water repellency on a flexible, porous substrate. | tandfonline.com |

The build-up of organisms (biofouling) and corrosion are significant challenges for materials used in marine, industrial, and biomedical environments. engineering.org.cnnih.gov Isobutyltrimethoxysilane contributes to the development of coatings that address both issues. The superhydrophobic surfaces created using this silane can provide anti-fouling properties. tandfonline.commdpi.com The mechanism relies on creating a surface that minimizes the contact area with water, thereby reducing the ability of marine organisms and other foulants to adhere. tandfonline.commdpi.com

In terms of corrosion protection, silane-based coatings form a dense, cross-linked, and hydrophobic barrier on metal surfaces. researchgate.netmdpi.com This barrier impedes the penetration of corrosive agents like water, oxygen, and chloride ions to the underlying substrate. evonik.com While it is challenging to combine robust anti-corrosion and anti-fouling properties in a single coating, research has focused on creating integrated systems. engineering.org.cnnih.gov For instance, silane composite coatings have been developed that provide a physical barrier and special wettability, leading to superior corrosion resistance and anti-biofouling performance. researchgate.net These coatings enhance durability and reduce the need for costly maintenance. engineering.org.cn

The durability of concrete and other cementitious materials is often compromised by the ingress of water and waterborne salts, which can lead to freeze-thaw damage, reinforcement corrosion, and chemical attack. researchgate.net Isobutyltrimethoxysilane and its ethoxy analogue, isobutyltriethoxysilane, are used as penetrating surface treatments to provide long-lasting water repellency. researchgate.netlanyasilane.de

Due to its small molecular size, the silane penetrates deep into the pore and capillary structure of the concrete. lanyasilane.de In the presence of moisture and the inherent alkalinity of the concrete, the silane hydrolyzes and reacts with itself and the silicate (B1173343) minerals in the concrete to form a durable, hydrophobic polymer network within the pores. researchgate.netlanyasilane.de This treatment creates a water-repellent barrier that significantly reduces water absorption and chloride ion penetration, while still allowing the material to "breathe" (i.e., remain permeable to water vapor). researchgate.netmdpi.com This enhances the concrete's resistance to carbonation and protects reinforcing steel from corrosion, thereby extending the service life of the structure without changing its appearance. researchgate.netlanyasilane.destructurae.net

Table 3: Performance of Concrete Treated with Isobutyl-Silane

| Performance Metric | Untreated Concrete | Silane-Treated Concrete | Mechanism of Improvement | References |

| Water Absorption | High | Significantly Reduced | Formation of a hydrophobic layer within the pore network, preventing capillary suction. | researchgate.net, mdpi.com |

| Water Contact Angle | Low (hydrophilic) | High (hydrophobic) | The surface is rendered water-repellent by the chemically bonded silane. | mdpi.com |

| Chloride Ion Penetration | High | Significantly Reduced | The hydrophobic barrier blocks the primary transport medium (water) for chloride ions. | researchgate.net, mdpi.com |

| Carbonation Resistance | Susceptible | Improved | The silane treatment limits the ingress of CO2 and water, which are necessary for the carbonation reaction. | researchgate.net |

Sol-Gel Chemistry and Hybrid Material Synthesis

The sol-gel process is a versatile method for creating inorganic and hybrid materials, typically involving the transition of a system from a liquid "sol" into a solid "gel" phase. mdpi.commdpi.com Isobutyltrimethoxysilane is a valuable precursor in this field, enabling the synthesis of advanced materials with tailored properties.

Aerogels are a class of ultralight materials with extremely high porosity and low thermal conductivity, making them excellent for thermal insulation. uminho.ptresearchgate.net They are traditionally produced by sol-gel processing followed by supercritical drying. However, this drying method is expensive. An alternative is ambient pressure drying, but this can cause the fragile porous network to collapse due to capillary stress.

The incorporation of isobutyltrimethoxysilane as a co-precursor with primary silica sources like TEOS or TMOS is a key strategy to overcome this challenge. researchgate.netuminho.ptjim.org.cn During the sol-gel process, the isobutyl groups are integrated into the silica network, rendering the gel structure inherently hydrophobic. tandfonline.comnih.gov This hydrophobicity prevents the pore-filling solvent (water/alcohol) from strongly adhering to the pore walls, thus drastically reducing capillary forces during ambient pressure drying and preserving the porous structure. nih.gov The resulting materials, often called xerogels or ambient pressure dried aerogels, are hydrophobic, have low density, high surface area, and can exhibit superinsulating properties. uminho.ptnih.gov These hybrid aerogels are being developed for applications ranging from thermal insulation in buildings and apparel to matrices for specialized chemical applications. uminho.ptresearchgate.net

Entrapment and Immobilization of Biocatalysts and Other Active Agents within Sol-Gel Matrices

The sol-gel process offers a versatile method for entrapping sensitive biological molecules, such as enzymes, in a porous, protective matrix. Isobutyltrimethoxysilane is frequently used as a co-precursor in these systems, typically with a primary matrix-former like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS), to modulate the properties of the resulting matrix. unl.edumdpi.com The incorporation of the hydrophobic isobutyl group from IBTMS into the silica network is crucial for creating a more favorable microenvironment for certain biocatalysts, protecting them from aggressive environmental factors while allowing for the diffusion of substrates and products. sciforum.net

Research has shown that the hydrophobicity imparted by IBTMS can significantly enhance the performance of immobilized enzymes. In a study on the immobilization of Pseudomonas cepacia lipase (B570770), a sol-gel matrix prepared from a combination of TMOS and IBTMS yielded the highest hydrolytic activity compared to matrices made with other silane precursors. unl.edu The entrapped lipase not only matched or exceeded the activity of the free enzyme but also demonstrated markedly improved thermostability. The immobilized lipase remained stable up to 70°C, a significant increase from the free enzyme, which showed severe activity loss above 40°C. unl.edu Furthermore, the biocatalyst proved highly durable, retaining over 95% of its initial activity after being recycled for twelve 1-hour reactions. unl.edu

Similarly, studies involving the immobilization of the methylotrophic yeast Ogataea polymorpha found that an optimal ratio of isobutyltriethoxysilane (a related compound, noted as iBTES) to TEOS (20/80 vol.%) was key to creating an effective biocatalyst. mdpi.comresearchgate.netresearchgate.net Scanning electron microscopy confirmed the formation of a porous organosilicon shell around the microorganisms, facilitating the necessary molecular exchange for sustained bioactivity. mdpi.com

Below is a data table summarizing the enhanced performance of biocatalysts immobilized in IBTMS-modified sol-gel matrices.

| Biocatalyst | Sol-Gel Precursors | Key Finding | Performance Improvement |

| Pseudomonas cepacia Lipase | TMOS / IBTMS | Highest catalytic activity among tested precursors. unl.edu | Immobilized form stable up to 70°C (vs. >40°C for free enzyme). unl.edu |

| Pseudomonas cepacia Lipase | TMOS / IBTMS | High reusability. unl.edu | Retained >95% activity after 12 reaction cycles. unl.edu |

| Ogataea polymorpha Yeast | iBTES / TEOS | Optimal precursor ratio determined for effective immobilization. mdpi.com | 20/80 vol.% (iBTES/TEOS) yielded the most effective biocatalyst. mdpi.comresearchgate.netresearchgate.net |

Formation of Organic-Inorganic Hybrid Networks and Composites

In the development of protective coatings for stone cultural heritage, for example, IBTMS has been used alongside precursors like tetraethoxysilane (TEOS) and (3-glycidyloxypropyl)trimethoxysilane (GPTMS) to form an in-situ organo-silica network within an epoxy matrix. researchgate.net The inclusion of alkylalkoxysilanes like IBTMS helps to create materials that are not only hydrophobic but also thermally stable and elastic, which are critical properties for durable stone consolidants. researchgate.net The hydrolysis and condensation of the methoxy groups on the silane lead to the formation of a stable inorganic Si-O-Si network, while the organic components form their own cross-linked structure, resulting in an interpenetrating network that provides superior protection. researchgate.net These hybrid materials are being explored for flexible electronic devices, where the combination of mechanical durability and flexibility is essential. hanyang.ac.kr

Development of Advanced Composite Materials

Enhancement of Mechanical Strength and Thermal Stability in Polymer Composites

In polymer composites, IBTMS functions as a coupling agent or surface modifier to improve the interfacial adhesion between inorganic fillers and the organic polymer matrix. riverlandtrading.comchimicatechnoacta.ru Strong adhesion at the filler-matrix interface is critical for effective stress transfer from the polymer to the reinforcing filler, which directly translates to enhanced mechanical properties such as tensile strength and modulus. mdpi.comspecialchem.com

The improved interfacial bonding also contributes to greater thermal stability. By reducing the mobility of polymer chains at the filler surface and eliminating voids at the interface, the composite's resistance to thermal degradation is increased. This is particularly important in high-performance applications where materials are exposed to elevated temperatures. rsc.org

The table below presents research findings on the mechanical enhancement of polymer composites.

| Polymer Matrix | Filler/Reinforcement | Silane Function | Result |

| Polystyrene | Carbon Fiber | Interface Modifier | 40% increase in strength, 70% increase in modulus with 10 wt% CF. mdpi.com |

| Polystyrene | Carbon Fiber (MWCNT-grafted) | Molecular Bonding Layer | 20% improvement in tensile strength and modulus over unmodified CF. mdpi.com |

| Styrene-Butadiene Rubber | Mesoporous Silica | Coupling Agent | Increased elastic modulus and glass transition temperature. researchgate.net |

| Polystyrene | Silica | Coupling Agent | Enhanced tensile behavior, impact strength, and flexural properties. chimicatechnoacta.ru |

Improved Dispersion of Fillers and Nanoparticles in Polymer Matrices

The performance of polymer nanocomposites is highly dependent on the uniform dispersion of fillers and nanoparticles within the matrix. russoindustrial.ru Agglomeration of these particles acts as stress concentration points, which can be detrimental to mechanical properties. researchgate.net IBTMS is used to treat the surface of inorganic fillers to improve their compatibility with the organic polymer matrix, thereby preventing agglomeration and promoting better dispersion. russoindustrial.rurussoindustrial.ru

The mechanism involves the hydrophobic isobutyl group of IBTMS rendering the hydrophilic surface of an inorganic filler (like silica or metal oxides) more organophilic. russoindustrial.ru This surface modification reduces the filler's surface energy and its tendency to self-associate, allowing for easier wetting and infiltration by the molten polymer during compounding. russoindustrial.ru Studies have shown that silane functionalization is a key strategy for improving the dispersion of nanoparticles like carbon nanotubes (CNTs) and graphene oxide (GO) in various polymer matrices. mdpi.com For example, silane-functionalized graphene oxide showed a significant advantage in filler dispersion over unmodified GO, leading to an enhancement in the uniaxial tensile strength of the resulting composite. mdpi.com

Improved dispersion not only enhances mechanical reinforcement but also positively affects other properties, such as barrier performance, thermal conductivity, and electrical properties of the composite material. mdpi.combohrium.com

Integration into Asphalt (B605645) and Bitumen for Aging Resistance

Asphalt and bitumen, the binders used in pavement construction, are susceptible to aging caused by oxidation and ultraviolet (UV) radiation from sunlight. researchgate.netmdpi.com This aging process leads to hardening and embrittlement of the binder, which can result in pavement distresses like cracking and ravelling. mdpi.comresearchgate.net Organosilanes, including IBTMS and its ethoxy equivalent (IBTES), are being investigated as anti-aging additives for bitumen. connectedpapers.comasme.org

In one approach, IBTES was used to organically graft the surface of layered double hydroxides (LDHs), which are then dispersed into the bitumen. mdpi.comasme.org The silane-modified LDHs act as a protective agent, enhancing the UV aging resistance of the bitumen. The hydrophobic and stable nature of the silane layer helps to inhibit the oxidative reactions that cause binder hardening. researchgate.netasme.org The small molecular size of IBTMS allows it to penetrate into the surface of construction materials, where it reacts with moisture to form a hydrophobic barrier that inhibits water absorption and degradation. lanyasilane.de This same principle helps protect the bitumen binder from the combined effects of moisture and UV radiation, extending the service life of asphalt pavements. researchgate.net

Emerging Applications and Specialized Formulations

The unique properties of Isobutyltrimethoxysilane continue to drive its adoption in a variety of emerging and high-tech applications. github.comdatainsightsmarket.com Its role is expanding beyond traditional uses into advanced manufacturing processes and specialized material formulations.

Emerging trends include:

Nanotechnology: IBTMS is used for the surface modification of nanoparticles to ensure their stable dispersion in non-aqueous media for applications in solar energy and water treatment. americanelements.com Its ability to hydrophobize inorganic powders is critical for creating free-flowing and easily dispersible nano-additives for polymers and liquids. russoindustrial.ru

Advanced Coatings: The compound is a key ingredient in formulations for "smart" surfaces, such as those that are superhydrophobic (water-repellent) or exhibit self-cleaning properties. russoindustrial.ru It is also used to create protective coatings that improve scratch resistance, gloss, and weatherability on plastics and metals. riverlandtrading.com

Electronics: In the electronics industry, IBTMS is utilized in the production of encapsulants and coatings for components. osisilicones.com Its ability to improve adhesion between different materials is crucial for the reliability and longevity of electronic devices. osisilicones.com

3D Printing: The rising adoption of IBTMS in advanced manufacturing includes its use in formulations for 3D printing, where enhancing the properties of high-performance materials is essential. github.com

Innovations in product formulations continue to enhance the efficiency and performance of IBTMS, ensuring its place as a key enabling chemical in the ongoing development of advanced materials. github.com

Role in Energy Storage and Water Treatment Technologies

The application of Isobutyltrimethoxysilane in energy storage and water treatment is primarily rooted in its ability to impart hydrophobicity and improve interfacial adhesion and stability in composite materials.

In water treatment, particularly in membrane-based purification technologies like membrane distillation (MD), maintaining a hydrophobic membrane surface is crucial to prevent pore wetting and fouling, which degrade performance. researchgate.net The functionalization of membrane surfaces with silane compounds, including Isobutyltrimethoxysilane, is a key strategy to create robust, low-surface-energy coatings. researchgate.netriverlandtrading.com The methoxy groups of the silane hydrolyze to form silanol groups, which then condense with hydroxyl groups on the membrane surface and with each other to form a stable, cross-linked polysiloxane layer. This layer, presenting its hydrophobic isobutyl groups outwards, effectively repels water while allowing water vapor to pass, a fundamental requirement for MD. researchgate.netlanyasilane.de Research into silane functionalization demonstrates significant improvements in membrane hydrophobicity and durability. researchgate.net This modification enhances resistance to fouling from organic contaminants and improves the long-term stability and efficiency of water purification systems. youtube.comucla.edu

Table 1: Effect of Silane Functionalization on Membrane Properties for Water Treatment

This table summarizes typical performance enhancements observed in polymer membranes after being functionalized with hydrophobic silanes for applications like membrane distillation.

| Property | Unmodified Membrane | Silane-Functionalized Membrane | Performance Implication |

| Water Contact Angle | 70° - 90° | > 110° | Increased hydrophobicity, prevents pore wetting. researchgate.net |

| Salt Rejection | > 99% | > 99.9% | Enhanced rejection due to reduced wetting and stable interface. researchgate.net |

| Permeate Flux Stability | Declines due to fouling | Stable over extended operation | Improved anti-fouling properties maintain performance. youtube.com |

| Chemical Stability | Moderate | High | Covalent siloxane bonds provide robustness against harsh cleaning cycles. |

Photovoltaics and Semiconductor Device Applications

In photovoltaics and semiconductor manufacturing, Isobutyltrimethoxysilane and related organosilanes are used to passivate surfaces, act as adhesion promoters, and form protective dielectric layers, all of which are critical for device performance and reliability. gelest.comvecospace.com

In solar cell technology, maximizing light-to-electricity conversion efficiency is paramount. A significant loss mechanism is electron recombination at the surfaces of the semiconductor material (e.g., silicon). solarbeglobal.com Applying a passivation layer neutralizes surface defects, reducing recombination and boosting efficiency. solarbeglobal.com Silanes are precursors for depositing thin films of silicon oxides (SiOx) or silicon carbides (SiCx) that serve as excellent passivation layers. fraunhofer.deacs.org Furthermore, research has shown that incorporating a closely related compound, isobutyltriethoxysilane, into the hole transport layer (HTL) of organic/silicon hybrid solar cells dramatically improves both performance and stability. researchgate.net The silane improves the hydrophobicity of the HTL, protecting the sensitive organic/silicon interface from moisture-induced degradation. researchgate.netacs.org This leads to a higher power conversion efficiency (PCE) and a much longer operational lifetime compared to devices without the silane additive. researchgate.net Silanes are also used to create superhydrophobic, self-cleaning coatings on the glass surface of photovoltaic panels, which helps maintain high light transmittance by repelling water and dust. researchgate.net

The fabrication of semiconductor devices involves a sequence of highly precise processes, including deposition, photolithography, and etching, performed on silicon wafers. st.com The reliability of these intricate devices depends on the purity of the materials and the quality of the interfaces between different layers. puretecwater.com Organosilanes are employed as adhesion promoters to ensure that layers of photoresist and other materials adhere strongly to the silicon wafer or underlying films, preventing delamination during subsequent processing steps. americanchemistry.com They also serve as precursors in chemical vapor deposition (CVD) or sol-gel processes to create thin dielectric layers of silicon dioxide, which are fundamental for building transistors and insulating conductive pathways within an integrated circuit. st.com The use of specific silanes, including isobutyl-functionalized variants, is documented in patents for semiconductor manufacturing processes, highlighting their role in creating the complex, multi-layered structures of modern microelectronics. googleapis.com

Table 2: Performance Enhancement in Hybrid Solar Cells with Silane Additive

This table shows representative data from research on organic/silicon nanowire hybrid solar cells, demonstrating the impact of adding isobutyltriethoxysilane (IBTEO) to the PEDOT:PSS hole transport layer.

| Performance Metric | Control Device (No Additive) | Device with 1% IBTEO Additive | Improvement |

| Power Conversion Efficiency (PCE) | ~14.5% | 18.2% | Significant boost in overall efficiency. researchgate.net |

| Fill Factor (FF) | ~75% | 80.5% | Improved charge extraction and reduced series resistance. researchgate.net |

| Stability (PCE retention after 300h) | 7% | 78% | Dramatically enhanced device lifetime and resistance to environmental degradation. researchgate.net |

Theoretical and Computational Studies of Isobutyltrimethoxysilane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of material behavior based on first principles, with the spatially dependent electron density as the fundamental variable rather than the complex many-electron wave function. wikipedia.orgscispace.commpg.de This approach is computationally more feasible than traditional quantum chemistry methods, making it suitable for larger systems. mpg.de

In the context of Isobutyltrimethoxysilane (B108605), DFT calculations provide critical insights into its electronic properties and reactivity. DFT can be used to determine the mechanism of various chemical reactions, such as phenol (B47542) alkylation. alfa-chemical.com For silane-based systems, DFT helps in understanding interfacial phenomena. For instance, in studies of composites involving silanes, DFT calculations, combined with experimental techniques like X-ray photoelectron spectroscopy, can elucidate the optimized electronic structure at the interface. cqvip.commdpi.com

Computational studies on related compounds, such as isobutyltriethoxysilane (B103999), have utilized DFT to model interactions and inhibition potential. researchgate.net These calculations can reveal how the molecule interacts with surfaces and other species, which is fundamental to its role as a coupling agent or in surface modification. DFT helps in elucidating concepts like electronegativity and chemical reactivity, providing a theoretical basis for the molecule's behavior in chemical processes. scispace.com The accuracy of DFT calculations has improved significantly with the development of approximations like Generalized Gradient Approximations (GGAs), making it a competitive and reliable tool in computational chemistry. mpg.de

Table 1: Key Concepts in DFT Applications for Isobutyltrimethoxysilane

| Concept | Relevance to Isobutyltrimethoxysilane |

|---|---|

| Electronic Structure | Determines the distribution of electrons and energy levels, influencing bonding and reactivity. wikipedia.orgscispace.com |

| Reactivity Indices | Quantifies concepts like electronegativity and hardness, predicting how the molecule will react. scispace.com |

| Interfacial Interactions | Models the bonding and electronic changes that occur when Isobutyltrimethoxysilane binds to a substrate. cqvip.commdpi.com |

| Reaction Mechanisms | Elucidates the step-by-step pathway of reactions involving the silane (B1218182), such as hydrolysis and condensation. alfa-chemical.com |

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. numberanalytics.com By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into material behavior at the atomic scale, bridging the gap between theoretical models and experimental observations. numberanalytics.commdpi.com This technique is particularly valuable for investigating dynamic processes, such as interfacial phenomena and the transport of molecules. numberanalytics.comtudelft.nl

For systems involving Isobutyltrimethoxysilane and related compounds, MD simulations are instrumental in understanding their behavior at interfaces. For example, MD simulations have been used to study the interfacial bonding mechanics between isobutyltriethoxysilane (a closely related silane) and cementitious materials like ettringite. researchgate.net These simulations revealed that the amphiphilic nature of the silane leads to unilateral bonding, creating a weak point at the interface. researchgate.net Such studies can also model the effect of modifications, like the inclusion of graphene oxide, which can enhance interfacial bonding properties. researchgate.net

MD simulations are also a key tool for investigating transport phenomena. numberanalytics.com This includes the diffusion of molecules within a material or across an interface. tudelft.nlmdpi.com In the context of protective coatings or composite materials where Isobutyltrimethoxysilane might be used, MD can simulate the transport of water or ions through the material, providing insights into its permeability and durability. tudelft.nlmdpi.comnih.gov The method can visualize processes like the diffusion of moisture molecules in a bitumen-aggregate system and explain moisture-induced debonding at a molecular level. tudelft.nl By simulating tensile or sliding tests, MD can also probe the mechanical response and failure mechanisms of interfaces. mdpi.com

Table 2: Parameters and Outputs of MD Simulations for Silane Systems

| Simulation Input/Parameter | Information Gained | Example Application |

|---|---|---|

| Force Fields | Describes the potential energy and forces between atoms. numberanalytics.com | Modeling the interaction between silane molecules and a substrate surface. |

| System Configuration | Initial positions and velocities of atoms (e.g., silane at a water-solid interface). researchgate.net | Studying the adhesion performance of silane on ettringite. researchgate.net |

| Thermodynamic Ensemble (e.g., NVT, NPT) | Controls variables like temperature, pressure, and volume during the simulation. | Simulating the behavior of a silane-modified polymer under specific processing conditions. |

| Simulation Time & Timestep | Determines the duration and resolution of the molecular trajectory. mdpi.com | Observing the diffusion of water molecules through a silane-based coating over time. tudelft.nl |

| Analysis of Trajectories | Provides data on atomic positions, velocities, and forces. | Calculating diffusion coefficients, radial distribution functions, and interfacial binding energies. mdpi.comtudelft.nlresearchgate.net |

Predictive Modeling of Material Performance and Structure-Property Relationships

Predictive modeling, encompassing techniques like machine learning (ML) and quantitative structure-property relationships (QSPR), offers a powerful framework for forecasting material behavior and performance. materials.zoneresearchgate.net These data-driven approaches can identify complex, non-obvious relationships between a material's structure (e.g., chemical composition, molecular descriptors) and its functional properties. materials.zoneoulu.fi

For organosilicon compounds, QSPR models have been developed to predict key physical and environmental fate properties from molecular structure alone. regulations.gov A notable example is the EPI Suite™ software, which was enhanced to better predict properties for organosilicons. regulations.gov In a project for the Silicones Environmental, Health and Safety Council (SEHSC), models were developed and validated for properties like the octanol-water partition coefficient (log Kow) and water solubility for a set of organosilicon compounds that included Isobutyltrimethoxysilane. regulations.gov Such models are crucial for screening new compounds and assessing their potential performance and environmental impact without the need for extensive experimental testing. materials.zone

More advanced machine learning models are increasingly used to predict the performance of complex material systems. mdpi.commdpi.com These models can integrate multiple input variables—such as material composition, processing parameters, and structural features—to predict key performance indicators like mechanical strength. mdpi.commdpi.com For example, ML models like XGBoost and Artificial Neural Networks (ANN) have been successfully used to predict the tensile and compressive strength of composite materials. mdpi.commdpi.com By applying similar methodologies to systems containing Isobutyltrimethoxysilane, it is possible to develop models that predict the performance of the resulting composites or coatings, thereby accelerating the material development cycle. materials.zoneoulu.fi

Table 3: Example of QSPR Data for Isobutyltrimethoxysilane

| Property | Predicted Value | Method/Source |

|---|---|---|

| Boiling Point | 155.9 °C | Estimation Program Interface (EPI) Suite™ |

| Melting Point | -67.5 °C | Estimation Program Interface (EPI) Suite™ |

| Vapor Pressure | 1.83 mm Hg at 25°C | Estimation Program Interface (EPI) Suite™ |

| Water Solubility | 86.0 mg/L at 25°C | Estimation Program Interface (EPI) Suite™ regulations.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 2.65 | Estimation Program Interface (EPI) Suite™ regulations.gov |

Note: Values are estimates from predictive models and may differ from experimental values.

Microkinetic Modeling of Surface Reactions

The application of Isobutyltrimethoxysilane often involves its reaction on a surface. For example, its function as a coupling agent or in a sol-gel process relies on its hydrolysis and subsequent condensation reactions, which occur at an interface. google.com While specific microkinetic models for Isobutyltrimethoxysilane are not widely published, the principles of the methodology are directly applicable.

A microkinetic model for the surface reaction of Isobutyltrimethoxysilane would consist of the following components:

Reaction Mechanism : A detailed list of all plausible elementary steps. This would include the adsorption of the silane onto the surface, its stepwise hydrolysis (reaction with water to form silanols), and the condensation of silanol (B1196071) groups with each other or with hydroxyl groups on the substrate to form stable Si-O-Si or Si-O-Substrate bonds. mpg.de

Kinetic Parameters : For each elementary step, kinetic parameters such as activation energies and pre-exponential factors are required. These can be estimated from theoretical calculations (e.g., DFT), experimental data, or correlations like the Brønsted-Evans-Polanyi relationship. nih.govmpg.de

Such a model could be used to identify the rate-determining steps in the surface modification process, optimize reaction conditions for forming a high-quality silane layer, and understand how different substrate surfaces might affect the reaction kinetics. nih.gov

Table 4: List of Chemical Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| Isobutyltrimethoxysilane | Silane, trimethoxy(2-methylpropyl)- | 18395-30-7 nist.gov |

| Isobutyltriethoxysilane | 17980-47-1 researchgate.net | |

| Graphene Oxide | GO | Not applicable |

| Ettringite | 12658-05-4 | |

| Water | 7732-18-5 | |

| Alumina | Aluminum oxide | 1344-28-1 |

| Silica (B1680970) | Silicon dioxide | 7631-86-9 |

| Phenyltrimethoxysilane | 2996-92-1 mdpi.com | |

| Styrene | 100-42-5 mdpi.com | |

| 2-Ethylhexan-1-ol | 104-76-7 europa.eu | |

| Tetrabutylammonium bromide | 1643-19-2 europa.eu |

Environmental Dynamics and Biotransformation Pathways Excluding Ecotoxicity

Environmental Fate and Distribution in Aquatic and Sediment Compartments

The environmental distribution of Flumethrin in aquatic systems is primarily influenced by its high hydrophobicity and low solubility in water. fao.orgpublications.gc.ca Due to its chemical nature, Flumethrin is not expected to remain in the water column for extended periods. Instead, it rapidly partitions from the aqueous phase to suspended solids and sediments. rivm.nl